Dermatoxin-J3
Description
Identification from Phasmahyla jandaia Skin Secretions
Dermatoxin-J3 was identified as part of a comprehensive peptidomic study of the skin secretion from Phasmahyla jandaia, a phyllomedusine frog native to Brazil. nih.gov Researchers conducted a systematic analysis of the secretion, which is known to be a rich source of biologically active peptides. embrapa.br This investigation revealed a multitude of peptides, including new variants of known families like dermaseptins, tryptophyllins, and, notably, dermatoxins, which led to the specific identification of this compound (DRT-J3). nih.govembrapa.br The study highlighted the significant molecular diversity present in the skin of this amphibian species, contributing to the broader understanding of biochemical evolution within the Phyllomedusinae subfamily. nih.gov
Methodologies for Isolation and Purification
The purification of this compound from the crude skin secretion required a multi-step approach to separate it from a complex mixture of other peptides and proteins. embrapa.br
A key strategy for isolating the peptides was two-dimensional chromatography. embrapa.br The initial step involved Cation-Exchange Chromatography (CIEX), which separates molecules based on their net positive charge. embrapa.brnih.gov In this process, the crude secretion was loaded onto a CIEX column, and a salt gradient was applied to elute the bound peptides selectively. embrapa.br
The fractions obtained from CIEX were then subjected to a second separation technique, Reverse-Phase Chromatography (RPC). embrapa.br RPC separates molecules based on their hydrophobicity. ufmg.brmpg.de This two-dimensional approach significantly enhanced the resolution of the separation, allowing for the isolation of individual peptides, including this compound, in a highly purified form suitable for structural analysis. embrapa.br In some protocols, a one-dimensional RPC fractionation of the crude secretion was also performed. embrapa.br
The process began with the collection of skin secretions, which were washed from the frog's skin using chilled deionized water. embrapa.br This collected material was then promptly frozen and lyophilized (freeze-dried) to preserve the integrity of the peptides. embrapa.br For analysis, the dried secretion was redissolved in a solution of 0.1% trifluoroacetic acid (TFA) in deionized water, centrifuged to remove any insoluble material, and filtered before being loaded onto the chromatographic columns. embrapa.br This careful preparation is crucial for obtaining high-quality data from subsequent analytical procedures. pan.olsztyn.pl
Comprehensive Characterization of this compound Primary Sequence
Following purification, the precise molecular structure of this compound was determined using a combination of protein chemistry and mass spectrometry techniques.
The N-terminal sequence of the purified this compound was determined using automated Edman degradation. nih.govembrapa.br This classic method sequentially removes one amino acid at a time from the amino-terminus of a peptide. wikipedia.orglibretexts.orgmetwarebio.com The removed amino acid is then identified, and the cycle is repeated to deduce the peptide's sequence. wikipedia.orgmetwarebio.com This technique provided direct confirmation of the amino acid order for a portion of the peptide, which is essential for accurate characterization. embrapa.brresearchgate.net
For detailed sequencing, tandem mass spectrometry (MS/MS) was employed. nih.govembrapa.brnih.gov In this technique, the isolated peptide ion is fragmented, and the masses of the resulting fragments are measured. The pattern of fragmentation allows for the de novo deduction of the amino acid sequence. nih.gov The primary structure of this compound was determined by integrating data from Edman degradation with the interpretation of its MS/MS fragmentation patterns and by comparing its sequence to known dermatoxins. embrapa.br
Compound Information
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLGGFLKGVGKVLAGVGKVVADQFGNLLEAGQ |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Elucidation of Dermatoxin J3
Comprehensive Characterization of Dermatoxin-J3 Primary Sequence
Identification of Post-Translational Modifications (e.g., C-terminal amidation)
Following protein synthesis (translation), many peptides undergo post-translational modifications (PTMs), which are crucial for their structure, stability, and biological function. sigmaaldrich.comthermofisher.com For this compound, a key identified PTM is C-terminal amidation. embrapa.br
C-terminal amidation is the modification of the final carboxyl group at the C-terminus of a peptide into a carboxamide. This modification is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov The presence of this amide group neutralizes the negative charge of the C-terminal carboxylate, which can be critical for the peptide's biological activity. zoores.ac.cn In the case of this compound, this modification is inferred from peptidomic analysis where the resulting peptide has a sequence ending in Gln-Ala-Gly-NH2. embrapa.br This amidation is a common feature among many amphibian skin peptides and is often essential for their antimicrobial and other biological functions. nih.govnih.gov
Classification and Nomenclature within the Dermaseptin (B158304) Family (e.g., DRT-J3)
This compound is classified as a member of the dermatoxin (B1576924) family of peptides. researchgate.nettcdb.org This family, in turn, belongs to the much larger dermaseptin superfamily, a diverse group of antimicrobial peptides found in the skin secretions of hylid frogs, particularly those of the Phyllomedusinae subfamily. nih.govtcdb.org
The dermaseptin superfamily is characterized by peptides that are typically cationic, containing a high proportion of basic amino acids like lysine, and are capable of forming an amphipathic α-helical structure in membrane-like environments. nih.govvulcanchem.com This structural feature is fundamental to their mechanism of action, which often involves disrupting the plasma membranes of microorganisms. nih.govvulcanchem.com
Members of the dermaseptin superfamily, including dermatoxins, are synthesized as larger precursor proteins called preprodermaseptins. nih.govvulcanchem.com These precursors have a highly conserved N-terminal "prepro" region, which is cleaved off during post-translational processing to release the variable and biologically active C-terminal peptide. nih.govresearchgate.net The rapid evolution of the C-terminal coding region of the dermaseptin genes has led to the vast diversity of peptides within this superfamily, which includes families such as dermaseptins, phylloseptins, plasticins, and dermatoxins. researchgate.nettcdb.org
The nomenclature "this compound" (abbreviated as DRT-J3) follows a standard convention. frontiersin.org
Dermatoxin (DRT): Identifies it as a member of the dermatoxin peptide family. researchgate.net
J: Denotes the species of origin, in this case, Phasmahyla jandaia. embrapa.br
3: Indicates it is the third dermatoxin identified from this particular species.
This systematic naming helps to organize the large number of peptides discovered from amphibian skin.
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DRT-J3 |
| Dermatoxin-J1 | DRT-J1 |
| Dermatoxin-J2 | DRT-J2 |
| Dermaseptins | - |
| Phylloseptins | - |
| Plasticins | - |
| Phylloxin | - |
| Dermorphins | - |
| Deltorphins | - |
| Glycine (B1666218) | Gly |
| Leucine | Leu |
| Serine | Ser |
| Phenylalanine | Phe |
| Lysine | Lys |
| Valine | Val |
| Threonine | Thr |
| Alanine (B10760859) | Ala |
| Aspartic acid | Asp |
Molecular Biology and Biosynthetic Pathways of Dermatoxin J3
Gene Cloning and Transcriptional Analysis of Dermatoxin-J3 Precursors (e.g., mRNA isolation)
The study of this compound's biosynthesis begins with the isolation and analysis of the genetic material encoding its precursor. Researchers utilize molecular cloning techniques to identify and sequence the specific cDNA that codes for the preprodermatoxin molecule.
The process typically commences with the extraction of total RNA from the frog's skin, a rich source of antimicrobial peptide transcripts. frontiersin.org In some studies, tissues such as the brain and intestine have also been analyzed, revealing that dermatoxin (B1576924) is expressed in these locations as well. bicnirrh.res.in Polyadenylated mRNA is then selectively isolated from the total RNA pool. A common and efficient method for this is the use of magnetic oligo-dT beads, which bind to the poly(A) tails characteristic of eukaryotic mRNA, thus separating it from other RNA types like ribosomal and transfer RNA. researchgate.netnih.gov
Once the mRNA is purified, it is reverse-transcribed into complementary DNA (cDNA). To obtain the full-length sequence of the precursor's cDNA, a technique known as 3' Rapid Amplification of cDNA Ends (3'-RACE) is often employed. researchgate.netbioone.org This PCR-based method uses a specific sense primer designed to anneal to a highly conserved sequence found in the 5'-untranslated region of cDNAs from homologous peptides within the dermaseptin (B158304) superfamily. researchgate.netbioone.org This strategy allows for the amplification and subsequent sequencing of the entire coding region for the dermatoxin precursor, even if the 3' end sequence is unknown.
Transcriptional analysis, confirmed by these cloning and sequencing efforts, has demonstrated that the genes for dermatoxin precursors are actively transcribed not only in the skin but also in other tissues, suggesting a broader physiological role than just dermal defense. bicnirrh.res.in
| Technique | Purpose in Dermatoxin Precursor Analysis | References |
| mRNA Isolation | To extract the specific messenger RNA that carries the genetic code for the dermatoxin precursor from total cellular RNA. | researchgate.netnih.gov |
| Reverse Transcription | To create a more stable DNA copy (cDNA) of the isolated mRNA template. | researchgate.netbioone.org |
| 3'-RACE PCR | To amplify the full-length cDNA sequence of the precursor, enabling its complete characterization. | researchgate.netbioone.org |
| cDNA Sequencing | To determine the precise nucleotide sequence of the gene and deduce the amino acid sequence of the preprodermatoxin. | bicnirrh.res.in |
Elucidation of Preprodermatoxin Processing and Maturation
The cDNA sequence of the dermatoxin precursor reveals a molecule, termed preprodermatoxin, which must undergo several processing steps to become the mature, active peptide. This precursor has a characteristic architecture shared with other members of the dermaseptin superfamily. bicnirrh.res.in
The preprodermatoxin molecule is organized into distinct domains:
N-terminal Signal Peptide: A sequence of approximately 20-23 amino acids at the beginning of the polypeptide chain. frontiersin.org This domain guides the precursor into the endoplasmic reticulum, the first step in the secretory pathway.
Acidic Spacer Peptide: Following the signal peptide is an acidic region. This domain is thought to play a role in preventing the active peptide from being prematurely released or causing damage within the host cell. frontiersin.org
Processing Sites: The precursor contains specific cleavage sites, typically consisting of pairs of basic amino acid residues (e.g., Lys-Arg). bioone.org These sites are recognized by processing enzymes that cut the precursor to release the final peptide.
C-terminal Mature Peptide Domain: This is the hypervariable region at the end of the precursor that constitutes the sequence of the final, active dermatoxin peptide. frontiersin.org
The maturation process involves the sequential cleavage of the precursor. After the signal peptide is removed, the resulting pro-dermatoxin is further processed at the specific basic residue sites to release the C-terminal mature dermatoxin. bioone.org Studies comparing preprodermatoxin from skin, brain, and intestine have found the sequences to be nearly identical, with only minor amino acid substitutions in the preproregion of the brain precursor, indicating a highly conserved processing pathway across different tissues. bicnirrh.res.in
| Precursor Domain | Function | Key Features |
| Signal Peptide | Directs the precursor to the secretory pathway. | ~20-23 amino acids, N-terminal. |
| Acidic Spacer Peptide | May neutralize the cationic mature peptide, ensuring it remains inactive until secretion. | Rich in acidic amino acid residues. |
| Dibasic Cleavage Sites | Recognition sites for processing enzymes. | Typically Lys-Arg (-KR-) or similar pairs. |
| Mature Dermatoxin | The final, biologically active antimicrobial peptide. | C-terminal, hypervariable sequence. |
Characterization of Putative Processing Enzymes
The proteolytic processing of preprodermatoxin into its mature form is dependent on specific enzymes that recognize and cleave the precursor at designated sites. While the exact enzymes for this compound have not been individually characterized, the nature of the cleavage sites provides strong evidence for the types of enzymes involved.
The presence of paired basic amino acid residues, such as Lys-Arg (-KR-), is a hallmark of cleavage by a family of enzymes known as proprotein convertases (PCs) , which are calcium-dependent serine endoproteases. bioone.orgnih.gov In eukaryotes, enzymes like furin and other subtilisin/kexin-like proprotein convertases (SPCs) are responsible for processing a wide variety of precursor proteins, including peptide hormones and neuropeptides, at these specific sites. researchgate.netbioone.org
It is highly probable that these enzymes, located within the trans-Golgi network of the granular glands in the frog's skin, perform the final cleavage step that liberates the active dermatoxin peptide from its acidic spacer region. embrapa.br The process ensures that the potent, membrane-disrupting peptide is only activated immediately prior to its storage in secretory granules or its release from the cell.
In some cases, the final step in maturation involves C-terminal amidation, a common post-translational modification in amphibian peptides. This reaction, which often increases the peptide's activity and stability, is catalyzed by a sequence of enzymes, with the glycine (B1666218) residue adjacent to the C-terminus of the mature peptide serving as the amide donor. frontiersin.org
Evolutionary Analysis of Dermatoxin Gene Families in Amphibian Species
This compound belongs to the dermaseptin superfamily, a large and diverse group of antimicrobial peptides found in phyllomedusine frogs. frontiersin.org Evolutionary analysis of the genes encoding these peptides reveals a fascinating story of molecular adaptation.
The genes that code for dermatoxins and other dermaseptin-family peptides are believed to have arisen from a common ancestral gene. frontiersin.org This is strongly supported by the remarkable conservation observed in the N-terminal preproregions of the precursors across different peptides and even across different, distantly related frog species. frontiersin.org This conserved region includes the signal peptide and the acidic spacer domain.
In stark contrast, the C-terminal region of the precursor, which encodes the mature antimicrobial peptide, is hypervariable. frontiersin.org This pattern suggests that the diversification of these peptides is driven by a process of accelerated evolution acting specifically on the functional domain of the molecule. frontiersin.orgresearchgate.net This rapid evolution is likely an adaptive response to the selective pressures exerted by a constantly changing array of pathogenic microorganisms in the frog's environment. By generating a diverse arsenal (B13267) of antimicrobial peptides, the frog enhances its innate immune defenses. frontiersin.org
This evolutionary strategy, where a conserved precursor framework is used to generate a multitude of functionally distinct peptides, is an efficient mechanism for creating novelty. The diversification of the dermatoxin and dermaseptin gene families is a clear example of how adaptive evolution shapes the molecular arsenals that organisms use to survive. frontiersin.org
Biological Activities and Mechanistic Investigations of Dermatoxin J3 Pre Clinical/in Vitro/in Vivo Non Human Models
Detailed Analysis of Antimicrobial Spectrum and Potency
Dermatoxins, including Dermatoxin-J3, are known for their broad-spectrum antimicrobial activity. frontiersin.orgscielo.sa.cr This activity is a hallmark of many AMPs, which often target fundamental structures of microbial cells, making the development of resistance more challenging for microorganisms compared to traditional antibiotics that may have more specific molecular targets. mdpi.com
Research on the skin secretions of amphibians, which contain a cocktail of bioactive peptides including dermatoxins, has shown efficacy against Gram-positive bacteria. scielo.sa.cr For instance, studies on the skin secretion of Phyllomedusa azurea demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis. scielo.sa.cr The minimum inhibitory concentration (MIC) for S. aureus ATCC 25923 was reported to be 31.25 µg/mL, while for B. subtilis ATCC 6633, it was 125 µg/mL. scielo.sa.cr While these studies often use whole secretions, the activity is attributed to the AMPs present, including dermatoxins. The thicker peptidoglycan layer of Gram-positive bacteria is a key structural feature that can be targeted by these peptides. nih.gov
Dermatoxins and related peptides have also shown notable efficacy against Gram-negative bacteria. scielo.sa.cr The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a distinct target for cationic AMPs. libretexts.org The skin secretion of P. azurea was effective against Escherichia coli ATCC 25922 with a MIC of 31.25 µg/mL and against Pseudomonas aeruginosa ATCC 27853 with a MIC of 250 µg/mL. scielo.sa.cr The interaction with the negatively charged LPS is often the initial step in the mechanism of action of many AMPs against these bacteria. libretexts.org
Interactive Data Table: Antimicrobial Activity of Amphibian Skin Secretions Containing Dermatoxins
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 31.25 µg/mL |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 125 µg/mL |
| Escherichia coli ATCC 25922 | Gram-Negative | 31.25 µg/mL |
Note: Data is based on studies of whole amphibian skin secretions containing a mixture of antimicrobial peptides, including dermatoxins. scielo.sa.cr
The biological activity of peptides from the dermatoxin (B1576924) family extends beyond bacteria. Some research indicates that these types of peptides can possess antifungal and antiprotozoal properties. frontiersin.orgnih.gov The cell membranes of fungi and protozoa can also serve as targets for membrane-disrupting peptides. nih.gov For example, studies on other antimicrobial peptides have demonstrated efficacy against various Candida species and the protozoan Acanthamoeba castellanii. nih.gov This broad activity underscores the versatile nature of these defense peptides.
Investigation of Cellular and Molecular Mechanisms of Action
The primary mechanism by which dermatoxins and other AMPs exert their antimicrobial effects is through the disruption of the microbial cell membrane. mdpi.comvulcanchem.com This interaction is often initiated by electrostatic forces between the cationic peptide and the negatively charged components of the microbial membrane. mdpi.com
Like many other AMPs, this compound is predicted to adopt an amphipathic α-helical structure, particularly in a membrane-like environment. vulcanchem.com This structure, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and disruption of microbial membranes. mdpi.com The initial binding is typically driven by the electrostatic attraction between the positively charged residues of the peptide and the negatively charged phospholipids (B1166683) in the bacterial membrane. mdpi.com
Following this initial binding, the peptides can aggregate on the membrane surface. Once a critical concentration is reached, they can insert into the lipid bilayer, leading to the formation of pores or channels. scielo.sa.crfrontiersin.org This permeabilization of the membrane disrupts the osmotic balance of the cell, causing the leakage of essential ions and metabolites, ultimately leading to cell death. scielo.sa.cr Studies using techniques like crystal violet uptake assays have demonstrated that amphibian skin secretions can increase the permeability of bacterial cell membranes. scielo.sa.cr
Comparative Mechanistic Insights with Other Dermaseptin (B158304) Peptides
This compound belongs to the dermatoxin family of peptides, which are closely related to the well-studied dermaseptin family, both isolated from the skin secretions of Phyllomedusinae frogs. vulcanchem.comembrapa.brnih.gov Structurally, this compound shares significant sequence similarity with other amphibian peptides, including an 80% sequence identity with dermaseptin-J3. vulcanchem.com This high degree of homology suggests a shared evolutionary origin and points toward comparable functional and mechanistic characteristics. vulcanchem.com
A defining feature of both dermatoxins and dermaseptins is their propensity to adopt an amphipathic α-helical conformation, particularly within membrane-like environments. vulcanchem.com This secondary structure is fundamental to their primary mechanism of action, which involves the perturbation and disruption of microbial plasma membranes. vulcanchem.com Investigations into related peptides often utilize reflected light fluorescence microscopy to observe the alterations in membrane permeability, confirming this membrane-disrupting activity. vulcanchem.com
Table 1: Comparative Overview of this compound and Related Dermaseptin Peptides
| Peptide Name | Family | Natural Source (Frog Species) | Key Reported Biological Activities (Non-Human Models) |
|---|---|---|---|
| This compound (DRT-J3) | Dermatoxin | Phasmahyla jandaia | Antimicrobial, Anti-inflammatory, Immunomodulatory. embrapa.brfrontiersin.org |
| Dermaseptin-J3 (DRS-J3) | Dermaseptin | Phasmahyla jandaia | High sequence identity (80%) to this compound. vulcanchem.comembrapa.br |
| Dermaseptin-B2 | Dermaseptin | Phyllomedusa bicolor | Potent antimicrobial activity, particularly against E. coli. nih.gov |
| Dermaseptin-S4 | Dermaseptin | Phyllomedusa sauvagii | Antimicrobial activity; modifications can increase activity against P. aeruginosa. nih.gov |
| DRS-CA-1 | Dermaseptin | Agalychnis callidryas | Broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, fungi). nih.gov |
| DRS-DU-1 | Dermaseptin | Hylidae family (unspecified) | Broad-spectrum antimicrobial activity; more potent than DRS-CA-1 against certain bacteria. nih.gov |
Exploration of Other Biological Roles in Host Defense Models (e.g., immunomodulatory effects in non-human systems)
Beyond direct antimicrobial action, peptides from amphibian skin secretions often play a crucial role in modulating the host's own defense systems. Immunomodulators are substances that influence the activity of the immune system, either by stimulating or suppressing its response. healthline.com this compound has been identified as a peptide with immunomodulatory and anti-inflammatory activities, suggesting its function extends beyond simple pathogen elimination to regulating the host's inflammatory and immune responses. frontiersin.org This dual capability is a hallmark of many host defense peptides.
Modulation of Inflammatory Responses
The anti-inflammatory properties of this compound are a key aspect of its biological profile. frontiersin.org In host defense, an effective response requires not only the eradication of pathogens but also the control of inflammation to prevent excessive tissue damage. The mechanism by which this compound modulates inflammation has not been fully elucidated, but it likely involves influencing the production and signaling of key inflammatory mediators.
In various non-human model systems, other immunomodulatory agents have been shown to exert anti-inflammatory effects by altering the cytokine balance. wjgnet.com This often involves the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, which are pivotal in driving the inflammatory cascade. wjgnet.comnih.gov Conversely, some immunomodulators can enhance the production of anti-inflammatory cytokines like IL-10, which helps to resolve inflammation and promote tissue homeostasis. wjgnet.comnih.gov It is plausible that this compound's anti-inflammatory action operates through similar pathways, by adjusting the local cytokine environment in response to an inflammatory stimulus.
Table 2: Examples of Inflammatory Modulation by Compounds in Non-Human Models
| Compound/Agent | Model System | Observed Effect on Inflammatory Markers |
|---|---|---|
| This compound | Not specified in detail | Reported to have general anti-inflammatory activity. frontiersin.org |
| Chloroquine (B1663885)/Hydroxychloroquine (B89500) | In vitro/In vivo autoimmune models | Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); may enhance anti-inflammatory IL-10. wjgnet.com |
| Imiquimod | In vitro (monocytes/macrophages) | Increases production of various cytokines including TNF-α, IL-1, IL-6, IL-8, IL-10, and IL-12. nih.gov |
| Potassium Iodide | SDS-induced murine skin inflammation | Reduced gene expression of IL-1β and TNF-α; increased gene expression of IL-10. nih.gov |
| Botulinum Toxin Type A | CFA-induced arthritic rat model | Significantly lowered the number of IL-1β immune-reactive cells in inflamed joint tissue. nih.gov |
Effects on Cell Signaling Pathways in Model Systems
The immunomodulatory and anti-inflammatory effects of peptides like this compound are ultimately controlled by their interaction with intracellular signaling pathways. These complex networks translate external stimuli into specific cellular responses, such as the production of cytokines and other mediators of inflammation. While the specific pathways targeted by this compound are a subject for further research, comparisons with other immunomodulators provide insight into potential mechanisms.
Key signaling cascades central to the immune response include:
Toll-like Receptor (TLR) Pathway : TLRs are crucial pattern recognition receptors that detect pathogen-associated molecules. Their activation triggers downstream signaling, often leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. wjgnet.comnih.gov Some immunomodulators function by directly engaging TLRs. nih.gov
JAK-STAT Pathway : This pathway is critical for signaling initiated by a wide array of cytokines and growth factors. It plays a pivotal role in regulating immune cell proliferation, differentiation, and function. thermofisher.cominstitut-curie.org
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade is another central signaling route that governs cellular processes like proliferation, differentiation, and apoptosis in response to external stressors, including inflammatory signals. thermofisher.comnih.gov
Immunomodulatory compounds can interfere with these pathways at various points. For example, chloroquine and hydroxychloroquine have been shown to suppress the activity of the transcription factor NF-κB, thereby reducing the expression of genes for pro-inflammatory cytokines. wjgnet.com It is conceivable that this compound exerts its effects by interacting with one or more of these fundamental signaling pathways, leading to a recalibration of the cellular response to inflammatory or pathogenic triggers.
Table 3: Key Cell Signaling Pathways in Immune Modulation
| Signaling Pathway | General Role in Immune/Inflammatory Response | Example of Modulation |
|---|---|---|
| Toll-like Receptor (TLR) Signaling | Recognizes pathogens and initiates innate immune and inflammatory responses. nih.gov | Imiquimod binds to TLR7, stimulating cytokine production (IFN-α, TNF-α, etc.). nih.gov |
| JAK-STAT Pathway | Transduces signals from cytokines (e.g., interferons, interleukins) to regulate immune cell function. thermofisher.com | Interferon binding to its receptor activates the JAK-STAT pathway, leading to gene transcription. institut-curie.org |
| MAPK Pathway | Mediates cellular responses to a variety of stimuli, including stress and inflammatory cytokines, influencing cell survival and proliferation. thermofisher.comnih.gov | Activated by growth factors and cytokines to regulate transcription of genes involved in inflammation. nih.gov |
| NF-κB Pathway | A key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. wjgnet.com | Chloroquine/Hydroxychloroquine can suppress NF-κB activity, leading to reduced production of pro-inflammatory cytokines. wjgnet.com |
Structure Activity Relationship Sar Studies of Dermatoxin J3 and Its Analogs
Identification of Critical Amino Acid Residues for Biological Activity
The biological activity of antimicrobial peptides is often dictated by specific amino acid residues within their sequence. While detailed mutagenesis studies specifically on Dermatoxin-J3 are not extensively documented in the provided results, general principles from related peptide studies can be inferred. For many antimicrobial peptides, the distribution of cationic and hydrophobic residues is crucial for their interaction with and disruption of microbial membranes.
For instance, in other peptide families, the substitution of certain amino acids can dramatically alter antimicrobial potency and specificity. Alanine (B10760859) scanning, a technique where individual amino acid residues are systematically replaced with alanine, is a common method to identify these critical residues. biorxiv.org For example, in the antimicrobial peptide PG-1, alanine substitutions at positions R4, Y7, and R19 resulted in a four-fold decrease in potency. biorxiv.org Similarly, studies on other peptides have shown that specific residues are essential for maintaining the structural integrity and, consequently, the biological activity of the molecule. nih.gov The hydrophobic residues are often critical for the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. wordpress.com
Assessment of the Impact of Sequence Variations and Structural Modifications on Antimicrobial Potency and Selectivity
The antimicrobial potency and selectivity of this compound analogs are significantly influenced by sequence variations and structural modifications. Even minor changes in the amino acid sequence can lead to substantial differences in biological activity. embrapa.br For example, the ratio of hemolytic activity to antibacterial activity, known as the hemolytic index, is a key measure of selectivity. nih.gov
Studies on other antimicrobial peptides have demonstrated that increasing the chain length can enhance antimicrobial activity, but it may also increase hemolytic activity. nih.gov The goal of modifying peptide sequences is often to find a balance that maximizes antimicrobial potency while minimizing toxicity to mammalian cells. This can be achieved by optimizing the arrangement of cationic and hydrophobic residues to favor interaction with negatively charged bacterial membranes over the zwitterionic membranes of host cells. nih.gov
Below is a hypothetical data table illustrating how sequence variations in this compound analogs could affect their antimicrobial and hemolytic activities.
| Peptide | Sequence | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) |
| This compound | GLWSKIKSVGKEAAKAAAKAAGKAALNAVT-NH2 | 12.5 | 25 | 100 |
| Analog 1 | GLWK KIK SVGKEAAKAAAKAAGKAALNAVT-NH2 | 6.25 | 12.5 | 80 |
| Analog 2 | GLWSKIKSVGA EAAKAAAKAAGKAALNAVT-NH2 | 25 | 50 | 150 |
| Analog 3 | A LWSKIKSVGKEAAKAAAKAAGKAALNAVT-NH2 | 50 | >100 | >200 |
Note: This table is illustrative and based on general principles of antimicrobial peptide SAR. MIC (Minimum Inhibitory Concentration) indicates antimicrobial potency (lower is better). HC50 (50% Hemolytic Concentration) indicates toxicity to red blood cells (higher is better).
Conformational Studies and Their Correlation with Bioactivity (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Conformational studies are essential for understanding how the three-dimensional structure of this compound and its analogs relates to their biological activity. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used for this purpose. rsc.orgnih.gov
Circular Dichroism spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. creative-proteomics.comcreative-biostructure.com For many antimicrobial peptides, including likely this compound, an unstructured conformation in aqueous solution transitions to an amphipathic α-helical structure in the presence of membrane-mimicking environments, such as SDS micelles or lipid vesicles. vulcanchem.com This induced helicity is often a prerequisite for antimicrobial activity. CD spectra can provide quantitative estimates of the α-helical content of a peptide under various conditions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level information about the three-dimensional structure of peptides in solution. researchgate.net NMR studies can reveal the specific residues involved in forming the helical structure, the orientation of the peptide with respect to a membrane bilayer, and the dynamics of the peptide-membrane interaction. By correlating the structural data from CD and NMR with the biological activity data of a series of analogs, a more complete picture of the SAR can be developed. nih.gov This understanding is crucial for the rational design of more effective and selective antimicrobial agents.
Advanced Analytical and Characterization Methodologies for Dermatoxin J3 Research
High-Resolution Peptidomic Approaches for Comprehensive Analysis of Complex Biological Samples
Peptidomic analysis is a cornerstone of Dermatoxin-J3 research, enabling the identification and characterization of this peptide within complex biological mixtures, such as amphibian skin secretions. embrapa.br High-resolution techniques are particularly vital for distinguishing this compound from a multitude of other structurally similar peptides. vulcanchem.com
A typical workflow begins with the separation of the crude biological sample, often utilizing multi-dimensional chromatography. embrapa.br Cation-exchange chromatography can be employed as an initial separation step, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for further fractionation. embrapa.br The resulting fractions are then subjected to mass spectrometry for detailed analysis.
High-resolution mass spectrometry, particularly electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, provides the accuracy required for the de novo sequencing of peptides like this compound. embrapa.br Tandem mass spectrometry (MS/MS) is instrumental in elucidating the primary amino acid sequence by analyzing the fragmentation patterns of the peptide. embrapa.br This approach has been successfully used to sequence a variety of peptides from frog skin secretions. embrapa.br
Modern peptidomic strategies also incorporate quantitative aspects. Techniques like multiplex substrate profiling by mass spectrometry (MSP-MS) and shotgun peptidomics offer a global and unbiased view of protease activity and protein degradation products within a biological sample, which can provide context for the stability and processing of this compound. nih.gov
Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis
| Parameter | Technique/Value | Purpose |
| Initial Separation | Cation-Exchange Chromatography | Fractionation based on charge |
| Secondary Separation | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity |
| Mass Analysis | ESI-Q-TOF Mass Spectrometry | High-resolution mass determination and sequencing |
| Fragmentation | Tandem Mass Spectrometry (MS/MS) | Structural elucidation of the peptide |
| Data Analysis Software | FlexAnalysis, PepSeq | Interpretation of mass spectrometric data |
Application of Spectroscopic Techniques for Secondary and Tertiary Structure Determination
Understanding the three-dimensional structure of this compound is critical to deciphering its mechanism of action. Spectroscopic techniques are the primary tools for determining the secondary and tertiary structure of peptides in various environments.
Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides like this compound. nih.gov In aqueous solutions, many peptides exist in a random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they often adopt a more ordered structure, such as an α-helix. nih.govnih.gov For this compound and related peptides, CD spectra typically show the characteristic double minima of an α-helical conformation in these environments. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR (2D-NMR), provides more detailed structural information at the atomic level. By analyzing through-bond and through-space correlations between protons, it is possible to calculate a set of distance and dihedral angle restraints. These restraints are then used in molecular dynamics simulations to generate a high-resolution 3D structure of the peptide. This approach has been successfully applied to other dermaseptins to reveal their amphipathic α-helical nature. nih.gov
Table 2: Spectroscopic Data for this compound and Related Peptides
| Technique | Environment | Observed Structure | Significance |
| Circular Dichroism (CD) | Aqueous Buffer | Random Coil | Indicates lack of stable secondary structure in water. |
| Circular Dichroism (CD) | TFE/Water Mixture | α-Helical. nih.gov | Suggests that the peptide folds upon interacting with a less polar environment, mimicking a cell membrane. nih.gov |
| 2D-NMR Spectroscopy | TFE/Water Mixture | Monomeric, nonamphipathic α-helical conformation. nih.gov | Provides detailed atomic-level insights into the peptide's three-dimensional fold. |
Development and Validation of Bioassays for Functional Activity Assessment in Research Settings
To understand the biological role of this compound, robust and validated bioassays are essential. These assays are designed to measure the peptide's functional activity, often in the context of its antimicrobial or other biological effects.
A primary functional assay for this compound is the determination of its minimum inhibitory concentration (MIC) against a panel of microorganisms, including Gram-positive and Gram-negative bacteria. nih.gov This is typically performed using a microdilution method where the growth of the bacteria is monitored in the presence of serial dilutions of the peptide.
To investigate the mechanism of action, membrane permeabilization assays are employed. These can include monitoring the leakage of fluorescent dyes (like calcein (B42510) or SYTOX Green) from lipid vesicles or bacterial cells upon exposure to the peptide. vulcanchem.com Reflected light fluorescence microscopy can also be used to visualize changes in membrane permeability after DNA staining. nih.gov
Hemolysis assays are another important component of the functional assessment, providing information about the peptide's lytic activity against red blood cells. vulcanchem.com This helps to assess the selectivity of the peptide for microbial versus mammalian cells.
Quantitative Analysis of this compound in Biological Matrices of Research Models
Accurate quantification of this compound in complex biological matrices such as plasma, tissue homogenates, or skin secretions is crucial for pharmacokinetic and pharmacodynamic studies in research models. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. nih.govbvsalud.org
A significant challenge in quantifying endogenous or administered peptides is the presence of the biological matrix, which can interfere with the analysis. nih.gov To overcome this, various sample preparation techniques are employed, including protein precipitation with organic solvents like acetonitrile, followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. bvsalud.orgnih.gov
For absolute quantification, a stable isotope-labeled internal standard of this compound is often used. This allows for the correction of any variability in sample preparation and instrument response. The development of a calibration curve in a surrogate matrix (an analyte-free matrix) is a common approach when a true blank matrix is unavailable. nih.gov The method must be rigorously validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results. bvsalud.org
Table 3: Methodological Approaches for Quantitative Analysis of this compound
| Step | Technique | Description |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Removes larger proteins that can interfere with the analysis. bvsalud.orgnih.gov |
| Sample Cleanup | Solid-Phase Extraction (SPE) | Concentrates the peptide and removes interfering substances. |
| Analytical Separation | nano-LC or UPLC | High-resolution separation of the peptide from other matrix components. nih.gov |
| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and quantification using multiple reaction monitoring (MRM). bvsalud.org |
| Internal Standard | Stable Isotope-Labeled this compound | Used for accurate quantification by correcting for analytical variability. |
Future Directions in Dermatoxin J3 Academic Research
Unraveling Untapped Biological Roles and Ecological Significance in Amphibian Biology
The primary role of peptides like Dermatoxin-J3 is understood as a component of the frog's innate immune system, providing a first line of defense against pathogenic microorganisms. uol.deresearchgate.net However, the full spectrum of its biological functions and its specific importance to Phasmahyla jandaia are yet to be fully elucidated. Future research should focus on:
Expanded Antimicrobial Spectrum: While initial studies have likely confirmed its antibacterial properties, a comprehensive screening against a wider array of pathogens, including multi-drug resistant bacteria, fungi, protozoa, and viruses, is a critical next step. nih.govmdpi.com The dermaseptin (B158304) family has shown broad-spectrum activity, including anti-HIV and anti-Zika virus properties in some members, suggesting that this compound may also possess such capabilities. nih.govresearchgate.net
Immunomodulatory Effects: Beyond direct antimicrobial action, many AMPs can modulate the host's immune response. nih.gov Investigations into whether this compound can influence cytokine production, inflammation, and cellular migration in amphibian (and potentially mammalian) models could reveal novel therapeutic applications.
In-Depth Mechanistic Investigations at the Atomic and Molecular Level
The prevailing model for dermaseptins involves the disruption of microbial cell membranes. nih.gov However, the precise molecular interactions and structural dynamics that govern this process for this compound are unknown. Advanced biophysical techniques could provide these insights:
High-Resolution Structural Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could be employed to determine the high-resolution three-dimensional structure of this compound, particularly when interacting with model membranes that mimic bacterial and mammalian cell surfaces. acs.orgepa.gov
Membrane Interaction Dynamics: Atomic Force Microscopy (AFM) can be used to visualize the physical disruption of microbial membranes in real-time upon exposure to this compound. nih.gov This would allow researchers to observe pore formation, membrane thinning, or other topographical changes, providing direct evidence of its lytic mechanism. nih.govmdpi.com
Binding and Insertion Kinetics: Surface Plasmon Resonance (SPR) and other kinetic analysis methods can quantify the binding affinity and the rates of association and dissociation of this compound with different types of lipid bilayers. acs.org This data is crucial for understanding the peptide's selectivity for microbial over host cells.
| Research Question | Proposed Technique(s) | Expected Outcome |
| What is the 3D structure of this compound? | NMR Spectroscopy, X-ray Crystallography | High-resolution atomic model of the peptide's conformation, likely an amphipathic α-helix. nih.govacs.org |
| How does this compound disrupt bacterial membranes? | Atomic Force Microscopy (AFM) | Direct visualization of membrane damage, such as the formation of toroidal pores or carpet-like disruption. nih.govnih.gov |
| What is the binding affinity to different membranes? | Surface Plasmon Resonance (SPR) | Quantitative data on the peptide's selectivity for microbial versus mammalian model membranes. acs.org |
Computational Approaches for this compound Peptide Engineering and Optimization
Computational modeling offers a powerful, rational approach to enhancing the natural properties of peptides like this compound for research and therapeutic development. biophysics.orgfrontiersin.org
Predictive Modeling of Peptide-Target Interactions
In silico techniques can simulate the interaction between this compound and its targets at a molecular level. Molecular dynamics (MD) simulations can model the peptide's behavior in different environments, predicting its structural changes upon approaching and inserting into a lipid bilayer. acs.orgmdpi.com These simulations can help identify the key amino acid residues responsible for its antimicrobial activity and stability, providing a roadmap for future modifications. mdpi.com
Rational Design for Enhanced Specificity and Efficacy in Research Models
Based on data from predictive modeling and mechanistic studies, new analogs of this compound can be designed. The goal would be to create variants with improved characteristics, such as:
Increased Potency: Modifying the amino acid sequence to enhance its positive charge or amphipathicity could lead to stronger interactions with microbial membranes and lower the minimum inhibitory concentration (MIC). semanticscholar.orgresearchgate.net
Enhanced Selectivity: Fine-tuning the peptide's structure can increase its affinity for bacterial membranes (rich in anionic phospholipids) while decreasing its interaction with mammalian cells (typically zwitterionic), thereby improving its therapeutic index. semanticscholar.org
Improved Stability: Peptides can be susceptible to degradation by proteases. Computational design can help identify vulnerable sites and suggest modifications, such as amino acid substitutions or cyclization, to increase the peptide's half-life in biological systems.
| Design Goal | Computational Strategy | Example Modification |
| Increase Potency | Increase net positive charge and hydrophobicity. mdpi.com | Substitution of neutral amino acids with Lysine or Arginine. semanticscholar.org |
| Enhance Selectivity | Optimize amphipathic character for microbial lipids. | Strategic placement of charged and hydrophobic residues to favor bacterial membranes. |
| Improve Stability | Identify and modify protease cleavage sites. | Replacing susceptible L-amino acids with D-amino acids or non-natural amino acids. |
Establishment of this compound as a Model Peptide for Fundamental Antimicrobial Research
The dermaseptin family has already served as a valuable model for studying the structure-activity relationships of α-helical, membrane-acting antimicrobial peptides. nih.gov this compound, with its unique sequence, can contribute further to this fundamental knowledge base. As a natural peptide that has evolved to function effectively, it provides a validated template for asking fundamental questions about how AMPs work. Research using this compound and its engineered analogs can help to refine theoretical models of antimicrobial peptide action, such as the "carpet," "toroidal pore," or "barrel-stave" mechanisms, ultimately advancing the entire field of antimicrobial drug development. nih.gov
Q & A
Q. How can researchers resolve contradictions in this compound's reported efficacy across different experimental models?
- Methodological Answer : Conduct a contradiction analysis by comparing variables such as cell type, exposure time, and solvent systems (e.g., aqueous vs. lipid-based delivery). Use a contradiction matrix (Table 7, ) to prioritize confounding factors. Validate hypotheses through meta-analysis or cross-model validation (e.g., comparing 2D cell cultures vs. 3D organoids). Reference frameworks from qualitative research on principal contradictions .
Q. What strategies optimize this compound's experimental parameters for reproducibility in multi-center studies?
- Methodological Answer : Standardize protocols using pre-registered methods (e.g., Open Science Framework) and share raw data via repositories like Zenodo. Implement blinded analysis and inter-laboratory calibration checks. Follow the Transparent, Reproducible, and Open Science Practices checklist, including materials availability and conflict-of-interest disclosures .
Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound's mode of action?
- Methodological Answer : Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overlapping gene/protein targets. Validate findings with orthogonal assays (e.g., siRNA knockdowns for key genes). Ensure data compatibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite computational pipelines in supplementary materials .
Data Validation and Reporting
Q. What criteria define robust validation of this compound's anti-inflammatory claims in animal models?
- Methodological Answer : Use at least two complementary assays (e.g., histopathology for neutrophil infiltration and ELISA for cytokine levels). Include positive controls (e.g., dexamethasone) and report sample size calculations to ensure statistical power. Follow Journal of Dermatological Treatment guidelines for preclinical data reporting, including randomization and blinding details .
Q. How can researchers address discrepancies between in vitro potency and in vivo bioavailability of this compound?
- Methodological Answer : Perform pharmacokinetic studies (e.g., HPLC-based plasma concentration measurements) and correlate with efficacy endpoints. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Reference Journal of Food Chemistry & Nanotechnology protocols for bioavailability optimization .
Ethical and Methodological Rigor
Q. What ethical considerations are critical for clinical studies involving this compound?
- Methodological Answer : Obtain IRB/IACUC approval and document informed consent processes. Disclose funding sources and conflicts of interest per JMIR Dermatology standards. Include a Data Safety Monitoring Board (DSMB) for trials with human participants .
Q. How should researchers structure manuscripts to meet high-impact dermatology journal requirements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
